Methyl 4-amino-2-chlorobenzoate hydrochloride
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Overview
Description
Methyl 4-amino-2-chlorobenzoate hydrochloride is a compound that can be associated with various chemical reactions and synthesis processes. It is related to the field of organic chemistry, where chlorination, amination, and esterification are common methods used to modify the structure and properties of aromatic compounds. The compound itself is not explicitly detailed in the provided papers, but its structural components and related compounds are extensively discussed.
Synthesis Analysis
The synthesis of compounds related to this compound involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 2-amino-4-chloropyridine was accomplished using methyl 4-chloropicolinate as the starting material, with an overall yield of 68.5% . Similarly, Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was synthesized by reacting(+)-alpha-amino(2-chlorophenyl)acetic acid with methanol solution of thionyl chloride, achieving a high yield of 98% under optimized conditions . These methods demonstrate the feasibility of synthesizing chlorinated and amino-substituted aromatic compounds, which are structurally related to this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed in several studies. For example, the crystal structure of 2-amino-5-methylpyridinium 4-chlorobenzoate revealed a nearly planar configuration of the 4-chlorobenzoate anion and specific hydrogen bonding patterns forming a two-dimensional network . These structural insights are crucial for understanding the molecular interactions and stability of related compounds.
Chemical Reactions Analysis
Chemical reactions involving chlorination and amination are central to the modification of aromatic compounds. The chlorination of 4-aminobenzoic acid and its methyl ester has been studied, leading to various chlorinated products depending on the reaction conditions . These reactions are indicative of the complexity and diversity of pathways that can be employed to synthesize chlorinated aromatic compounds, including those similar to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound have been investigated, particularly their solubility in organic solvents. The solubility of 2-amino-4-chlorobenzoic acid was determined in various solvents, and thermodynamic modeling was used to optimize the purification process . Understanding these properties is essential for the practical application and handling of these compounds in chemical synthesis and pharmaceutical development.
Scientific Research Applications
Solubility and Thermodynamics
A study by Li et al. (2017) explored the solubility of 2-amino-4-chlorobenzoic acid, a compound structurally related to methyl 4-amino-2-chlorobenzoate hydrochloride, in various organic solvents. This research is crucial for optimizing the purification process of similar compounds (Li et al., 2017).
Synthesis and Antibacterial Activities
Research by Osarodion (2020) demonstrated the synthesis of a ligand from methyl-2-amino-4-chlorobenzoate and its subsequent reaction with various metals, resulting in complexes with significant antibacterial properties against a range of microorganisms (Osarodion, 2020).
Anti-Inflammatory Activity
Another study by Osarodion (2020) found that compounds synthesized from methyl-2-amino-4-chlorobenzoate exhibited high anti-inflammatory activity, potentially offering new avenues for pharmaceutical development (Osarodion, 2020).
Optoelectronics Applications
Babu et al. (2017) synthesized 2-amino 4-methylpyridinium 3-chlorobenzoate and studied its potential in optoelectronics, highlighting the versatility of chlorobenzoate derivatives in technological applications (Babu et al., 2017).
Photodecomposition Studies
Crosby and Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, providing insights into the environmental fate and degradation pathways of chlorobenzoate compounds (Crosby & Leitis, 1969).
Safety and Hazards
properties
IUPAC Name |
methyl 4-amino-2-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-3-2-5(10)4-7(6)9;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLHKCANIJVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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